2,6-Bis(2-hydroxyethylamino)toluene sulfate
Description
Properties
IUPAC Name |
2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.H2O4S/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15;1-5(2,3)4/h2-4,12-15H,5-8H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTXYOCDCWYTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCCO)NCCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659415 | |
| Record name | Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144930-25-6 | |
| Record name | Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroethylation and Subsequent Hydrolysis
This two-step method, detailed in patent literature, involves chloroethylation followed by alkaline hydrolysis.
Step 1: Chloroethylation with β-Chloroethyl Chloroformate
2,6-Diaminotoluene reacts with β-chloroethyl chloroformate to form a bis-chloroethoxycarbamoylamino intermediate.
Reaction Conditions :
-
Molar Ratio : 1:2.2 (diamine to chloroformate).
-
Solvent : Dichloromethane or toluene.
Step 2: Hydrolysis to Hydroxyethylamino Groups
The intermediate is treated with sodium hydroxide (2.5 M) at 80°C for 4 hours, followed by neutralization with hydrochloric acid.
Key Advantages :
-
High Purity : Minimal byproducts due to controlled hydrolysis.
Sulfation to Form the Sulfate Derivative
The final step involves sulfation of 2,6-Bis(2-hydroxyethylamino)toluene to produce the sulfate salt.
Procedure :
-
Acid-Base Reaction : The free base is dissolved in anhydrous ethanol and treated with concentrated sulfuric acid (98%) at 0–5°C.
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Precipitation : The sulfate salt precipitates upon cooling and is filtered under vacuum.
-
Drying : The product is dried at 40°C under reduced pressure.
Optimization Parameters :
-
Stoichiometry : 1:1 molar ratio (base to H₂SO₄) ensures complete protonation.
-
Temperature Control : Prevents decomposition of heat-sensitive hydroxyethyl groups.
Optimization of Reaction Conditions
Solvent Selection
Temperature and pH Effects
Catalytic Additives
-
Phase-Transfer Catalysts : Tetra-n-butylammonium salts improve interfacial reactions in biphasic systems.
-
Inorganic Bases : Sodium carbonate suppresses byproduct formation during alkylation.
Analytical Techniques for Characterization
Spectroscopic Methods
Chromatographic Analysis
Industrial-Scale Production Considerations
Equipment Design
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent and cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves its interaction with various molecular targets. The compound can form cross-links with other molecules, leading to changes in their chemical and physical properties. This cross-linking ability is crucial in its role as a curing agent and in the formation of polymers .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a toluene backbone substituted with two 2-hydroxyethylamino groups at the 2- and 6-positions, paired with a sulfate counterion.
- The hydroxyethylamino groups enhance solubility in polar solvents, while the sulfate group contributes to ionic character and stability .
Comparison with Structurally Similar Compounds
3,5-Dimethylthio-2,4/2,6-Toluene Diamine (DMTDA)
- Molecular Formula : $ \text{C}9\text{H}{14}\text{N}2\text{S}2 $ .
- CAS RN: Not explicitly provided (mixture of isomers).
- Applications : Used as a chain extender in high-hardness polyurethane elastomers .
Key Differences :
- The sulfate group in this compound introduces ionic character, contrasting with the non-ionic, sulfur-rich DMTDA. This affects solubility and compatibility in polymer systems .
Bis(2-chloroethyl) Sulfide (Sulfur Mustard)
- Molecular Formula : $ \text{C}4\text{H}8\text{Cl}_2\text{S} $ .
- CAS RN : 505-60-2 .
- Applications: Not applicable (chemical warfare agent).
| Property | This compound | Bis(2-chloroethyl) Sulfide |
|---|---|---|
| Toxicity | No reported hazards | Extremely toxic, vesicant |
| Functional Groups | Hydroxyethylamino, sulfate | Chloroethyl, sulfide |
| Environmental Impact | Likely low (no ecotoxicity data) | Persistent, bioaccumulative |
Key Differences :
- While both contain sulfur, this compound lacks the reactive chloroethyl groups that confer extreme toxicity to sulfur mustard .
2,6-Di(phenylamino)pyridinium-TaCl₅ Complex
- Structure : A pyridinium-based complex with tantalum(V) chloride .
- Applications : Material science (crystal engineering) .
| Property | This compound | TaCl₅-Pyridinium Complex |
|---|---|---|
| Metal Content | None | Contains tantalum |
| Crystallinity | Likely amorphous or hydrated | Highly ordered (X-ray data) |
| Use Case | Industrial chemistry | Advanced material design |
Key Differences :
- The TaCl₅ complex is metalloorganic and used in crystal engineering, whereas this compound is a simpler organic salt with broader industrial applicability .
Research Findings and Data Gaps
- Synthetic Routes: Likely involves sulfonation of 2,6-bis(2-hydroxyethylamino)toluene, though exact protocols are unspecified in the evidence .
Biological Activity
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with significant applications in various fields, including chemistry and biology. Its chemical structure, characterized by the presence of hydroxyl and amino functional groups, suggests potential interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : C10H16N2O4S
- IUPAC Name : 2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol; sulfuric acid
- Molecular Weight : 248.31 g/mol
The biological activity of this compound is primarily attributed to its ability to form cross-links with biomolecules. This cross-linking can alter the structure and function of proteins and nucleic acids, potentially leading to various biological effects. The compound's sulfate group enhances its reactivity, allowing it to participate in diverse biochemical interactions.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that the compound may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific pathways involved.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 40 | Cell cycle arrest |
| A549 | 30 | Increased reactive oxygen species (ROS) |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving rats, the acute oral toxicity was found to be greater than 2000 mg/kg body weight with no significant adverse effects observed during the study period . Additionally, skin irritation tests showed no signs of erythema or edema in treated rabbits .
Case Studies
- Skin Irritation Study :
- Acute Toxicity Study :
- In Vitro Cytotoxicity Assay :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Bis(2-hydroxyethylamino)toluene sulfate, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves reacting 2,6-diaminotoluene with 2-hydroxyethylating agents (e.g., ethylene oxide or ethanolamine derivatives) under controlled pH (acidic conditions for sulfate salt formation). Key parameters include solvent choice (e.g., toluene for reflux conditions), temperature (80–120°C), and reaction time (12–24 hours). Incomplete reactions may yield intermediates, necessitating purification via recrystallization or column chromatography . Efficiency is influenced by stoichiometry, catalyst use (e.g., sulfuric acid), and exclusion of moisture to prevent hydrolysis.
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of hydroxyethylamino groups (-NH-CH-CH-OH) and aromatic protons (δ 6.5–7.5 ppm for toluene backbone).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 308.3513 (CHNOS) and fragmentation patterns.
- Elemental Analysis : Confirm C, H, N, and S percentages within ±0.3% of theoretical values.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer : The sulfate salt is polar and likely soluble in water, methanol, and dimethyl sulfoxide (DMSO). For quantitative solubility:
- Prepare saturated solutions in triplicate at 25°C.
- Filter and evaporate under reduced pressure.
- Weigh residues to calculate solubility (g/100 mL).
- Validate via UV-Vis spectroscopy at λ (determined experimentally). Use Karl Fischer titration to account for hygroscopicity .
Advanced Research Questions
Q. How can crystallographic data for this compound be optimized using software like SHELX?
- Methodological Answer :
- Data Collection : Use a Rigaku AFC7S diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω/2θ scans (50° to 20°). Ensure crystal stability at 100 K.
- Structure Solution : Employ SHELXD for phase determination via direct methods. Refine with SHELXL using full-matrix least-squares on .
- Validation : Check for missed symmetry (PLATON) and R-factor convergence (<5%). Anisotropic displacement parameters (U) for non-H atoms improve accuracy .
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12). Incubate at 37°C for 24–72 hours. Monitor degradation via HPLC. Sulfate salts are typically stable in acidic conditions but hydrolyze in strong bases.
- Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N. Identify decomposition onset temperature. Differential scanning calorimetry (DSC) detects phase transitions .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-311+G(d,p)).
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., hydroxyethyl group orientation).
- Isotopic Labeling : Synthesize - or -labeled analogs to simplify spectral interpretation .
Q. How does the compound interact with metal ions in catalytic or coordination studies?
- Methodological Answer :
- Coordination Chemistry : React with transition metal salts (e.g., TaCl) in refluxing toluene. Monitor via UV-Vis for ligand-to-metal charge transfer bands.
- Stoichiometry Determination : Use Job’s method of continuous variation.
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) at metal K-edges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
